molecular formula C32H26O3 B13756452 10,10-Bis(3-oxo-3-phenylpropyl)anthracen-9(10H)-one CAS No. 52236-44-9

10,10-Bis(3-oxo-3-phenylpropyl)anthracen-9(10H)-one

Cat. No.: B13756452
CAS No.: 52236-44-9
M. Wt: 458.5 g/mol
InChI Key: MAKVJESWALYYAL-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 10,10-bis(3-oxo-3-phenyl-propyl)anthracen-9-one typically involves the reaction of anthracene with appropriate substituents under specific conditions. One common method is the Suzuki/Sonogashira cross-coupling reaction, which is known for its efficiency in forming carbon-carbon bonds . The reaction conditions usually involve the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Chemical Reactions Analysis

10,10-bis(3-oxo-3-phenyl-propyl)anthracen-9-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation are typically anthraquinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced anthracene derivatives.

    Substitution: Substitution reactions can occur at the phenyl rings or the anthracene core.

Scientific Research Applications

10,10-bis(3-oxo-3-phenyl-propyl)anthracen-9-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used as a fluorescent probe for imaging and detecting biological molecules. Its fluorescence properties make it suitable for use in various biological assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological molecules makes it a candidate for drug development.

    Industry: In the industrial sector, it is used in the production of OLEDs and other electronic devices.

Mechanism of Action

The mechanism of action of 10,10-bis(3-oxo-3-phenyl-propyl)anthracen-9-one involves its interaction with molecular targets through its anthracene core and phenyl substituents. The compound can absorb light and undergo electronic transitions, leading to fluorescence. This property is utilized in various applications, including imaging and sensing. The molecular pathways involved in its action are related to its ability to participate in electron transfer and energy transfer processes .

Properties

CAS No.

52236-44-9

Molecular Formula

C32H26O3

Molecular Weight

458.5 g/mol

IUPAC Name

10,10-bis(3-oxo-3-phenylpropyl)anthracen-9-one

InChI

InChI=1S/C32H26O3/c33-29(23-11-3-1-4-12-23)19-21-32(22-20-30(34)24-13-5-2-6-14-24)27-17-9-7-15-25(27)31(35)26-16-8-10-18-28(26)32/h1-18H,19-22H2

InChI Key

MAKVJESWALYYAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCC2(C3=CC=CC=C3C(=O)C4=CC=CC=C42)CCC(=O)C5=CC=CC=C5

Origin of Product

United States

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